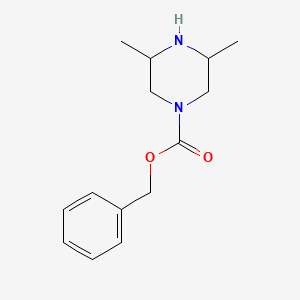
Benzyl 3,5-dimethylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Benzyl 3,5-dimethylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Benzyl 3,5-dimethylpiperazine-1-carboxylate (BDPC) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of BDPC, focusing on its mechanisms, effects, and applications in various fields, particularly in medicinal chemistry and pharmacology.
BDPC is characterized by the molecular formula C14H20N2O2 and a molecular weight of 248.33 g/mol. Its structure includes a piperazine ring substituted with benzyl and two methyl groups, which contribute to its unique biological properties.
BDPC's biological activity is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Research indicates that it may modulate neurotransmission pathways relevant to conditions such as depression, anxiety, and schizophrenia. The compound's ability to bind to specific receptors alters their activity, leading to diverse biological effects .
Biological Activities
-
Neurotransmission Modulation
- BDPC has been studied for its effects on neurotransmission, particularly in relation to psychiatric disorders. Its interaction with serotonin and dopamine receptors suggests potential applications in treating mood disorders.
-
Antitumor Activity
- Preliminary studies have shown that compounds related to BDPC exhibit antiproliferative effects against various cancer cell lines. For example, related piperazine derivatives have demonstrated significant cytotoxicity against MIA PaCa-2 pancreatic cancer cells by disrupting autophagic flux and inhibiting mTORC1 activity .
-
Autophagy Modulation
- BDPC has been linked to modulation of autophagy pathways, which are critical for cellular homeostasis and survival under stress conditions such as nutrient deprivation. This property may enhance its efficacy as an anticancer agent by selectively targeting tumor cells that rely on autophagy for survival .
Table 1: Summary of Biological Activities of BDPC Analogues
Case Study: Antitumor Effects of Piperazine Derivatives
In a study evaluating the antitumor activity of piperazine derivatives, compounds structurally related to BDPC were administered to mice with Ehrlich ascites carcinoma (EAC). The results indicated a significant reduction in tumor volume and improved survival rates among treated mice compared to controls. The study highlighted the role of these compounds in inducing apoptosis and altering cell cycle dynamics .
Eigenschaften
IUPAC Name |
benzyl 3,5-dimethylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-8-16(9-12(2)15-11)14(17)18-10-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDSFNOXAYIVAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














